molecular formula C20H28N2O2 B13443729 16beta-Hydroxyprostanozol

16beta-Hydroxyprostanozol

Cat. No.: B13443729
M. Wt: 328.4 g/mol
InChI Key: XEZYHVXTCLARCD-QDLJIJBRSA-N
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Preparation Methods

The synthesis of 16beta-Hydroxyprostanozol involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

16beta-Hydroxyprostanozol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

16beta-Hydroxyprostanozol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 16beta-Hydroxyprostanozol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to specific receptors or enzymes, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

16beta-Hydroxyprostanozol can be compared with other similar compounds, such as:

    Prostanozol: A related compound with similar chemical structure and properties.

    Hydroxyprostanes: A class of compounds with hydroxyl groups attached to the prostane backbone.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological and chemical properties. This makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H28N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,2S,10S,13R,14S,16S,18S)-16-hydroxy-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-one

InChI

InChI=1S/C20H28N2O2/c1-19-6-5-14-13(15(19)8-17(23)18(19)24)4-3-12-7-16-11(10-21-22-16)9-20(12,14)2/h10,12-15,17,23H,3-9H2,1-2H3,(H,21,22)/t12-,13+,14-,15-,17-,19-,20-/m0/s1

InChI Key

XEZYHVXTCLARCD-QDLJIJBRSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2=O)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4C3(CC5=C(C4)NN=C5)C

Origin of Product

United States

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